2-Aminopyrimidine-5-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N5 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-aminopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10) |
InChI Key |
LBDDRVHQDJXAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=N)N |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation of 2 Aminopyrimidine 5 Carboximidamide Compounds
Advanced Spectroscopic Characterization Techniques
Spectroscopic methodologies provide a powerful lens through which the molecular framework and electronic landscape of 2-aminopyrimidine-5-carboximidamide and related compounds can be meticulously examined. Each technique offers a unique perspective, and a synergistic application of these methods is crucial for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within a molecule.
For 2-aminopyrimidine (B69317) derivatives, the ¹H NMR spectra typically exhibit characteristic signals that can be assigned to specific protons in the molecule. For instance, the amino protons (NH₂) of the 2-aminopyrimidine moiety often appear as a singlet in the range of δ 5.0-6.7 ppm. semanticscholar.orgnih.gov The chemical shift of this signal can be influenced by solvent effects and the presence of neighboring functional groups. The proton at the 5-position of the pyrimidine (B1678525) ring (H-5) also gives a distinct singlet, typically observed around δ 5.8-7.6 ppm. semanticscholar.orgnih.gov Aromatic protons on substituents attached to the pyrimidine ring resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. semanticscholar.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. The carbon atoms of the pyrimidine ring in derivatives of 2-aminopyrimidine show distinct resonances. For example, C-2, C-4, and C-6, being directly bonded to nitrogen atoms, typically resonate at lower field strengths (δ 158-163 ppm), while C-5 appears at a higher field (around δ 94 ppm). nih.gov The chemical shifts of these carbons can be sensitive to substituent effects, providing valuable information about the electronic distribution within the pyrimidine ring. mdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminopyrimidine Derivatives
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH₂ | 5.07 - 6.70 semanticscholar.orgnih.gov | - |
| H-5 | 5.88 - 7.60 semanticscholar.orgnih.gov | - |
| Aromatic Protons | 6.50 - 8.00 semanticscholar.org | - |
| C-2 | - | ~161.9 nih.gov |
| C-4 | - | ~158.1 nih.gov |
| C-5 | - | ~93.7 nih.gov |
| C-6 | - | ~162.8 nih.gov |
Mass Spectrometry (MS): EI-MS, HREI-MS, and LC-MS Methodologies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), are employed to generate ions that are then separated based on their mass-to-charge ratio (m/z). nih.gov
Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. nih.gov For 2-aminopyrimidine derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. nih.gov
High-Resolution Electron Ionization-Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS). nih.gov ESI is a soft ionization technique commonly used in LC-MS, which typically results in minimal fragmentation and a strong signal for the protonated molecule [M+H]⁺. semanticscholar.org
Interactive Data Table: Mass Spectrometry Data for 2-Aminopyrimidine Derivatives
| Compound Type | Ionization Method | Key Observations | Reference |
| 2-Aminopyrimidine Derivatives | EI-MS | Molecular ion peak (M⁺), characteristic fragmentation patterns. | nih.gov |
| 2-Aminopyrimidine Derivatives | HREI-MS | Precise mass measurements for elemental composition determination. | nih.gov |
| 2-Aminopyrimidine Derivatives | LC-MS (ESI) | Protonated molecule [M+H]⁺ as the base peak. | nih.govsemanticscholar.org |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectrometry, provides valuable information about the functional groups and bonding arrangements within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum is a plot of absorbance versus wavenumber. For 2-aminopyrimidine derivatives, characteristic FT-IR absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3100-3500 cm⁻¹. ijirset.commdpi.com The C=N stretching vibration of the pyrimidine ring is usually found around 1555 cm⁻¹. mdpi.com Other significant absorptions include C-H stretching and bending vibrations. ijirset.com
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of pyrimidine and its derivatives show characteristic ring breathing modes and other skeletal vibrations that are sensitive to substitution patterns and intermolecular interactions. researchgate.netresearchgate.netdergipark.org.tr For instance, shifts in the ring breathing mode can indicate coordination of the pyrimidine ring to a metal ion. dergipark.org.tr
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for 2-Aminopyrimidine Derivatives
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 ijirset.commdpi.com | - |
| C=N Stretch (pyrimidine ring) | ~1555 mdpi.com | - |
| Ring Breathing Mode | - | ~988 dergipark.org.tr |
| NH₂ Scissoring | Lower than in solid AMPM dergipark.org.tr | - |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectra of pyrimidine and its derivatives are characterized by electronic transitions that are influenced by the nature and position of substituents on the pyrimidine ring. ifpan.edu.pl Protonation of the pyrimidine ring can also lead to shifts in the absorption maxima. ifpan.edu.pl The electronic spectra of nucleoside derivatives containing a pyrimidine base have been studied to understand the nature of the electronic transitions and their localization within the chromophore. aip.org
Single-Crystal X-ray Diffraction and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure.
Determination of Crystal Structures and Unit Cell Parameters
The analysis of single crystals of 2-aminopyrimidine derivatives by X-ray diffraction allows for the precise determination of their crystal structures. mdpi.comresearchgate.net This includes the elucidation of the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal. nih.gov The crystal structures reveal detailed information about the conformation of the molecule, including the planarity of the pyrimidine ring and the orientation of its substituents. Furthermore, X-ray diffraction analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the solid state. researchgate.net
For example, the crystal structure of a derivative, 4-(4-Aminopyrimidin-2-ylthio) phthalonitrile, has been verified by single-crystal X-ray diffraction. nih.gov Similarly, the crystal structure of 2-aminopyrimidine-5-carboxylic acid has been reported, providing its unit cell parameters and space group. nih.gov
Interactive Data Table: Representative Crystallographic Data for a 2-Aminopyrimidine Derivative
| Parameter | Value | Reference |
| Compound | 2-aminopyrimidine-5-carboxylic Acid | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C 1 c 1 | nih.gov |
| a (Å) | 3.6563 | nih.gov |
| b (Å) | 11.7958 | nih.gov |
| c (Å) | 13.1011 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 94.623 | nih.gov |
| γ (°) | 90 | nih.gov |
Conformational Analysis and Molecular Geometry
The conformational landscape and molecular geometry of 2-aminopyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. In silylated 2-aminopyrimidines, the silicon atom's coordination sphere can be described as a [4+n] coordinated capped tetrahedron. researchgate.net This geometry arises from the covalent Si-N bonds with the amino group of the 2-aminopyrimidine and additional, weaker Si···N interactions with a nitrogen atom of the pyrimidine ring. researchgate.net These intramolecular van der Waals contacts are a consistent feature in the solid-state structures of these compounds. researchgate.net
The bond lengths and angles within the 2-aminopyrimidine moiety can be influenced by intermolecular interactions. For instance, in a study of 2-aminopyridine (B139424) and its derivatives in a methanol (B129727) solvent, theoretical calculations showed that the bond lengths of both O-H and N-H bands are lengthened in the excited state. nih.gov
A summary of crystallographic data for a related compound, pyrimidine-2-carboxamide, is presented below. nih.gov
| Crystal Data | |
| Formula | C₅H₅N₃O |
| Molecular Weight | 123.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9241 (7) |
| b (Å) | 7.3059 (7) |
| c (Å) | 9.8223 (9) |
| β (°) | 103.512 (6) |
| Volume (ų) | 552.90 (9) |
| Z | 4 |
Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Intermolecular forces, particularly hydrogen bonding and π-π stacking, play a crucial role in the solid-state structures of 2-aminopyrimidine compounds.
Hydrogen Bonding:
In silylated 2-aminopyrimidines, intermolecular N-H···N hydrogen bonds are consistently observed. researchgate.netmdpi.com These interactions occur between the amino groups bound to the silicon atom and the nitrogen atoms of the pyrimidine rings that are not involved in the intramolecular Si···N contact. researchgate.net This extensive hydrogen bonding can lead to the formation of highly linked networks. mdpi.com For example, in some structures, dimeric N-H···N bridging motifs are established where each molecule acts as both a hydrogen bond donor and acceptor. mdpi.com In certain cases, the pyrimidine nitrogen atom that is remotely coordinating to the silicon also serves as the hydrogen bond acceptor. mdpi.com
Theoretical studies on 2-aminopyridine derivatives in methanol have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state, as evidenced by shortened intermolecular hydrogen bond lengths and an increase in binding energy. nih.gov The infrared spectra of these systems show a red-shift in the O-H and N-H stretching bands, further supporting the strengthening of these interactions upon excitation. nih.gov
π-π Stacking:
π-π stacking interactions are another significant feature in the crystal packing of pyrimidine derivatives. In the structure of pyrimidine-2-carboxamide, π-π stacking is observed between parallel, partially overlapped pyrimidine rings with a face-to-face separation of 3.439 (6) Å. nih.gov Similar interactions are noted in imidazopyridine and benzimidazole (B57391) derivatives, where intermolecular π–π stacking, along with C–H⋯N and C–H⋯π interactions, governs the crystal packing. rsc.org The presence and nature of these stacking interactions can influence the material's properties, with tight π-stacking contacts potentially leading to a decrease in fluorescence quantum yield. rsc.org
Planarity and Torsional Dynamics within Molecular Structures
In a series of silylated 2-aminopyrimidines, a systematic shortening of the Si-N bonds is observed as the number of pyrimid-2-ylamino groups increases. researchgate.net This shortening can cause slight but increasing deviations from the ideal tetrahedral geometry around the silicon atom. researchgate.net The torsional angles involving the pyrimidine ring and its substituents dictate the three-dimensional arrangement of the molecule, which in turn affects its packing in the solid state and its interaction with other molecules in solution.
The interplay of these structural features—conformational preferences, intermolecular interactions, and torsional dynamics—ultimately defines the supramolecular architecture and the resulting physicochemical properties of this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 2 Aminopyrimidine 5 Carboximidamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and predicting various molecular properties of 2-Aminopyrimidine-5-carboximidamide. These methods allow for a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles.
For instance, in studies of related pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to optimize molecular structures. nih.govechemcom.com These calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For this compound, DFT would likely be used with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to obtain its ground-state electronic structure. mahendrapublications.comnih.gov From this, a wealth of molecular properties can be derived, including dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding its intermolecular interactions.
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Ring (from a related compound) This table presents typical bond lengths and angles for a pyrimidine ring, as would be calculated using DFT. The actual values for this compound would require a specific calculation.
| Parameter | Calculated Value (Å or °) |
|---|---|
| N1-C2 Bond Length | 1.34 |
| C2-N3 Bond Length | 1.33 |
| N3-C4 Bond Length | 1.34 |
| C4-C5 Bond Length | 1.40 |
| C5-C6 Bond Length | 1.39 |
| C6-N1 Bond Length | 1.34 |
| N1-C2-N3 Bond Angle | 127.5 |
| C2-N3-C4 Bond Angle | 116.5 |
| N3-C4-C5 Bond Angle | 127.0 |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, NBO analysis can provide a detailed picture of the delocalization of electron density and the nature of the electronic interactions between the pyrimidine ring, the amino group, and the carboximidamide substituent.
NBO analysis quantifies the donor-acceptor interactions, which are crucial for understanding the stability of the molecule arising from hyperconjugation and charge delocalization. For example, in a copper complex containing 2-aminopyrimidine (B69317), NBO analysis was used to elucidate the degree of covalency in the coordination bonds. nih.gov For this compound, NBO analysis would reveal the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring and the carboximidamide group.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter for determining the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO-LUMO gap can be calculated using DFT. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Studies on similar compounds like 2-amino-5-nitropyrimidine (B189733) have shown that such calculations are vital for understanding charge transfer within the molecule. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies (from a related pyrimidine derivative) This table provides an example of HOMO, LUMO, and energy gap values. The actual values for this compound would need to be specifically calculated.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.
For instance, DFT calculations have been successfully used to predict the vibrational spectra of 2-amino-5-nitropyrimidine, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of this compound, providing insights into its color and electronic transitions. mahendrapublications.com The correlation between theoretical and experimental spectra serves as a powerful validation of the computational model.
Thermochemical Stability and Reactivity Prediction
Quantum chemical calculations can provide valuable information about the thermochemical stability of a molecule. Parameters such as the heat of formation, Gibbs free energy, and enthalpy can be calculated to assess the thermodynamic stability of this compound.
Furthermore, reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to predict its reactivity. These global reactivity descriptors provide a quantitative measure of the molecule's propensity to react. The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms or functional groups that are most susceptible to electrophilic, nucleophilic, or radical attack.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide a detailed understanding of a single molecule, molecular modeling and simulation approaches are used to study the behavior of a larger system, such as the interaction of this compound with its environment.
Molecular dynamics (MD) simulations could also be utilized to study the conformational dynamics of this compound and its interactions with solvent molecules over time. This would provide a more dynamic picture of its behavior in a biological or chemical system.
Molecular Docking for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the structural basis of a ligand's activity and is widely used to predict binding modes and affinities. nih.govresearchgate.net For derivatives of the 2-aminopyrimidine scaffold, docking studies have been instrumental in rationalizing their biological activities against various protein targets.
In silico molecular docking has become a fundamental technique for predicting how a compound might act. researchgate.net This modeling approach helps determine a molecule's binding affinity for a biological target and clarifies its orientation within the receptor's active site. researchgate.net
For instance, docking studies on a series of 2-aminopyrimidine derivatives were performed to understand their interactions with key protein targets like Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). researchgate.net Similarly, derivatives of 4-aminopyrimidine-5-cabaldehyde oxime were docked into the active sites of c-Met and VEGFR-2, two kinases involved in cancer progression, to interpret their structure-activity relationships (SAR). nih.gov Another study focused on 3-benzoyl imidazo[1,2-a]pyrimidines, a related heterocyclic system, exploring their binding modes within the active site of lanosterol (B1674476) 14α-demethylase (CYP51) from Candida species, an important antifungal target. nih.gov The results showed that these derivatives had better docking energies compared to reference drugs like fluconazole (B54011) and ketoconazole. nih.gov
The reliability of docking protocols is often validated by redocking a known ligand into its crystal structure to ensure the software can reproduce the experimental binding pose. nih.gov This was done for studies on 2-aminopyrimidine derivatives targeting β-glucuronidase, where a good correlation between docking results and experimental data was observed. nih.gov Such studies provide a foundation for predicting the binding modes of novel compounds like this compound against homologous protein targets.
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Compound Class | Protein Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Aminopyrimidine derivatives | IGF1R, EGFR | Predicted binding affinities and interaction modes to guide SAR studies. | researchgate.net |
| 4-Aminopyrimidine-5-cabaldehyde oximes | c-Met, VEGFR-2 | Interpreted SAR and identified potent dual inhibitors. | nih.gov |
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Lanosterol 14α-demethylase (CYP51) | Showed better binding energies than reference antifungal drugs. | nih.gov |
| 2-Aminopyrimidine derivatives | β-Glucuronidase | Predicted binding modes consistent with in vitro inhibitory activity. | nih.gov |
| δ-Carboline derivatives fused with pyrrolidine-2,5-dione | α-Topoisomerase II | Identified seven novel potential inhibitors through docking and molecular dynamics. | nih.gov |
In Silico Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR, often employing Quantitative Structure-Activity Relationship (QSAR) models, provides mathematical equations that relate a molecule's structural properties to its activity, offering a powerful alternative to costly and time-consuming laboratory screening. nih.gov
QSAR studies have been successfully applied to various pyrimidine derivatives to guide drug design. nih.govnih.gov For example, a QSAR analysis was conducted on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov This study used multiple linear regression (MLR) and artificial neural network (ANN) methods to build models that could predict the inhibitory activity based on calculated molecular descriptors. nih.gov
The insights gained from SAR analyses indicate that combining different structural motifs, such as pyrimidine, 3,4-dihydronaphthalene, and alkylamine, might produce a synergistic anticancer effect. nih.gov For a series of 4-aminopyrimidine-5-carboxaldehyde oximes, SAR studies revealed that having a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine ring, along with alkyl groups on the oxime side chain, resulted in good potency against VEGFR-2. nih.gov Similarly, SAR development around the amlexanox (B1666007) core, a related chromeno[2,3-b]pyridine scaffold, led to the discovery of analogs with enhanced potency and selectivity for the inflammatory kinases TBK1 and IKKε. nih.gov
These studies underscore the importance of in silico SAR in optimizing lead compounds. By systematically modifying the this compound core and computationally evaluating the resulting changes in activity, researchers can prioritize the synthesis of the most promising candidates.
Table 2: Summary of In Silico SAR Findings for Pyrimidine-Related Scaffolds
| Compound Series | Target | SAR/QSAR Findings | Reference(s) |
|---|---|---|---|
| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | QSAR models developed using MLR and ANN to predict inhibitory activity. | nih.gov |
| Pyrimidine derivatives with 3,4-dihydronaphthalene and alkylamine | Topoisomerase II | Combination of structural motifs may lead to synergistic anticancer effects. | nih.gov |
| 4-Aminopyrimidine-5-carboxaldehyde oximes | VEGFR-2 | A 4-fluoro-2-methylindol-5-yloxy group at C6 and an alkylated oxime are key for potency. | nih.gov |
| Amlexanox analogues (chromeno[2,3-b]pyridine scaffold) | TBK1, IKKε | A-ring substituents were found to enhance potency and kinase selectivity. | nih.gov |
Computational Strategies for Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced computational strategies used in drug design to discover novel chemotypes with improved properties. Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govtmu.edu.tw This technique is valuable for generating new intellectual property, overcoming synthetic challenges, or improving a lead compound's pharmacokinetic profile. tmu.edu.tw Bioisosteres are atoms or functional groups with similar physical or chemical properties that can be interchanged to create a new molecule with similar biological activity but potentially improved characteristics. cambridgemedchemconsulting.com
A successful scaffold hopping strategy was demonstrated by replacing a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (2-AP) to generate new inhibitors of MRSA biofilms. nih.gov This change, which involved removing a hydrogen bond donor and increasing the ring size, led to potent new analogs. nih.gov Another example involved a shape-based scaffold hopping approach that converted a pyrimidine core into a pyrazole, resulting in inhibitors of Dual Leucine Zipper Kinase (DLK) with better physicochemical properties and CNS penetration. nih.gov
Bioisosteric replacement is a widely used tactic to fine-tune a molecule's properties. cambridgemedchemconsulting.comdrughunter.com Classical bioisosteres include exchanging a hydroxyl group for an amine or a hydrogen for a fluorine atom. cambridgemedchemconsulting.com More complex, non-classical replacements can involve substituting a carboxylic acid with a tetrazole ring or replacing an amide bond with a heterocyclic ring like a triazole or oxadiazole to enhance metabolic stability. drughunter.com For instance, in the development of muscarinic receptor ligands, 1,3-benzodioxoles and other heterocycles were investigated as bioisosteric replacements for a lactone ring, leading to compounds with improved activity. nih.gov
For this compound, the carboximidamide group itself could be a subject of bioisosteric replacement. Computational evaluation of potential replacements (e.g., with other nitrogen-containing heterocycles or functional groups that mimic its hydrogen bonding pattern) could lead to analogs with modulated basicity, improved cell permeability, or altered metabolic stability. These computational strategies provide a rational framework for exploring new chemical space around the 2-aminopyrimidine core.
Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement Strategies
| Strategy | Original Scaffold/Group | New Scaffold/Group | Application/Outcome | Reference(s) |
|---|---|---|---|---|
| Scaffold Hopping | 2-Aminoimidazole | 2-Aminopyrimidine | Generation of new MRSA biofilm inhibitors. | nih.gov |
| Scaffold Hopping | Pyrimidine | Pyrazole | Discovery of potent and brain-penetrant DLK inhibitors. | nih.gov |
| Bioisosteric Replacement | Lactone ring | 1,3-Benzodioxoles, Oxazolidinones | Design of new muscarinic acetylcholine (B1216132) receptor ligands with improved activity. | nih.gov |
| Bioisosteric Replacement | Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Modulation of acidity and lipophilicity in drug candidates like Angiotensin II antagonists. | drughunter.com |
Reaction Mechanisms and Mechanistic Investigations Involving 2 Aminopyrimidine 5 Carboximidamide
Proposed Reaction Pathways and Identification of Key Intermediates
While specific, detailed research on the reaction pathways for the synthesis of 2-Aminopyrimidine-5-carboximidamide is not extensively documented, plausible routes can be proposed based on established chemical principles for amidine synthesis. A primary and highly feasible pathway involves the Pinner reaction, starting from the corresponding nitrile, 2-amino-5-cyanopyrimidine.
The Pinner reaction is a well-established method for converting nitriles into imino ester salts, which are then readily converted to amidines. wikipedia.orgorganic-chemistry.org The proposed pathway is as follows:
Formation of an Imino Ester Salt (Pinner Salt): The synthesis would initiate with the reaction of 2-amino-5-cyanopyrimidine with an alcohol (e.g., ethanol) under anhydrous acidic conditions, typically using hydrogen chloride gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile group forms a key intermediate, the ethyl imidate hydrochloride salt, also known as a Pinner salt. The low-temperature conditions are crucial to prevent the thermodynamically unstable salt from decomposing. wikipedia.org
Ammonolysis to Form the Carboximidamide: The isolated Pinner salt is then treated with ammonia (B1221849). The ammonia acts as a nucleophile, attacking the carbon of the imino ester. This is followed by the elimination of the alcohol (ethanol) to yield the final product, this compound, as its hydrochloride salt.
Key Intermediates:
| Intermediate Name | Structure (Proposed) | Role in Pathway |
| 2-Amino-5-cyanopyrimidine | Nc1ncc(C#N)cn1 | Starting material |
| Ethyl 2-aminopyrimidine-5-carboximidate hydrochloride (Pinner Salt) | Nc1ncc(C(=[NH2+])OEt)cn1 · HCl | Key reactive intermediate formed from the nitrile |
| Tetrahedral Intermediate | Nc1ncc(C(OEt)(NH2))cn1 | Formed upon nucleophilic attack of ammonia on the Pinner salt |
This proposed pathway is based on the classical Pinner reaction, a reliable method for amidine synthesis. The reactivity of the starting nitrile and the stability of the intermediates would be influenced by the electronic properties of the 2-aminopyrimidine (B69317) ring.
Mechanistic Aspects of Heterocyclic Ring Formation and Transformations
The core 2-aminopyrimidine ring is typically synthesized before the introduction or modification of the C5 substituent. The most common and fundamental method for forming the 2-aminopyrimidine scaffold is the condensation reaction between a β-dicarbonyl compound (or a synthetic equivalent) and guanidine (B92328). wikipedia.org
Mechanistically, this involves:
Nucleophilic Attack: Guanidine, acting as a dinucleophilic species, attacks the carbonyl carbons of the 1,3-dicarbonyl compound.
Cyclization: An intramolecular condensation reaction occurs, leading to the formation of a dihydropyrimidine (B8664642) intermediate.
Aromatization: Subsequent elimination of water leads to the formation of the aromatic 2-aminopyrimidine ring.
Once the 2-aminopyrimidine ring is formed, transformations often involve electrophilic or nucleophilic substitution. The amino group at the C2 position and the nitrogen atoms within the ring make the pyrimidine (B1678525) system electron-rich, influencing its reactivity. However, electrophilic substitution on the pyrimidine ring itself can be challenging due to the deactivating effect of the ring nitrogens. wikipedia.org
Transformations involving the this compound moiety could include reactions at the amidine group, which can act as a nucleophile or be involved in further cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines. nih.govnih.gov For instance, reaction with α-haloketones could lead to the formation of a new imidazole (B134444) ring fused to the pyrimidine core.
Influence of Catalysis and Reaction Conditions on Mechanism and Selectivity
Catalysis plays a pivotal role in the synthesis and transformation of pyrimidine derivatives, influencing reaction rates, yields, and selectivity.
In the proposed Pinner reaction pathway:
Acid Catalysis: The reaction is explicitly acid-catalyzed. The protonation of the nitrile nitrogen by a strong acid like HCl is a critical first step, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The choice and concentration of the acid can significantly impact the reaction rate.
Solvent and Temperature: Anhydrous conditions are essential to prevent the hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding amide or ester. Low temperatures are generally required to ensure the stability of the Pinner salt intermediate. wikipedia.org
For transformations of the pyrimidine ring:
Palladium Catalysis: In modern organic synthesis, palladium-catalyzed cross-coupling reactions are frequently used to functionalize heterocyclic rings. While not directly applied to the carboximidamide, related pyrimidine carboxamides are synthesized using palladium-catalyzed oxidative processes, demonstrating the utility of this approach in C-H bond functionalization and forming new C-C or C-N bonds.
Base Catalysis: In reactions where the amidine group acts as a nucleophile, a base may be used to deprotonate it, increasing its nucleophilicity. The choice of base (e.g., organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate) can affect the reaction's selectivity and prevent unwanted side reactions.
The reaction conditions, including the solvent, temperature, and nature of the catalyst, must be carefully optimized to achieve the desired product with high selectivity, avoiding potential side reactions such as hydrolysis or decomposition.
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity: Regioselectivity is a key consideration in the synthesis and reactions of substituted pyrimidines.
Formation of the Pyrimidine Ring: The synthesis of the 2-aminopyrimidine ring from guanidine and an unsymmetrical β-dicarbonyl compound can potentially lead to a mixture of regioisomers. The reaction conditions and the nature of the substituents on the dicarbonyl compound determine the regiochemical outcome.
Functionalization of the Pyrimidine Ring: Electrophilic substitution on the 2-aminopyrimidine ring generally occurs at the C5 position, which is the most electron-rich carbon atom. wikipedia.org This inherent regioselectivity is advantageous when introducing the cyano group precursor to the carboximidamide at this position.
Reactions of the Amidine Group: In subsequent transformations, if the this compound is used to build more complex fused systems, regioselectivity becomes crucial. For example, in a cyclization reaction with an unsymmetrical reagent, the outcome will depend on which nitrogen atom of the amidine or the pyrimidine ring acts as the primary nucleophile.
Stereochemical Control: For the synthesis of this compound itself, there are no stereocenters, so stereochemical control is not a factor. However, if the pyrimidine ring or the amidine group is further functionalized with chiral moieties, or if it participates in reactions that create new stereocenters, then stereocontrol would become an important aspect. For example, in the synthesis of more complex, biologically active molecules derived from this scaffold, diastereoselective or enantioselective catalytic methods might be employed.
Advanced Applications in Chemical Design and Coordination Chemistry
2-Aminopyrimidine-5-carboximidamide as a Privileged Scaffold for Rational Compound Design
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious functionalization. The 2-aminopyrimidine (B69317) core is widely recognized as such a scaffold, forming the basis for numerous approved drugs with diverse therapeutic actions, including anticancer agents like imatinib (B729) and palbociclib. nih.gov The inclusion of a carboximidamide group at the 5-position of the 2-aminopyrimidine ring further enhances its potential as a privileged scaffold.
The 2-aminopyrimidine moiety itself provides a rigid and planar platform with strategically positioned nitrogen atoms that can participate in crucial hydrogen bonding interactions with biological macromolecules. The amino group at the 2-position and the pyrimidine (B1678525) ring nitrogens can act as both hydrogen bond donors and acceptors, mimicking the interaction patterns of purine (B94841) and pyrimidine bases in nucleic acids. This inherent feature allows for the design of compounds that can target a wide range of protein families, such as kinases, where interactions with the hinge region are often critical for inhibitory activity. nih.gov
The addition of the 5-carboximidamide group introduces a highly basic and polar functionality that can engage in strong ionic and hydrogen bonding interactions. This group can mimic the side chain of arginine, a key amino acid involved in numerous protein-protein and protein-ligand interactions. This dual-functionality of the 2-aminopyrimidine core and the 5-carboximidamide substituent creates a versatile template for the rational design of novel bioactive compounds.
Design and Development of Analogues for Specific Target Interactions
The privileged nature of the 2-aminopyrimidine scaffold has spurred the design and synthesis of a multitude of analogues aimed at achieving high potency and selectivity for specific biological targets. Rational drug design strategies, often aided by computational modeling and structure-activity relationship (SAR) studies, have been instrumental in this endeavor.
A common approach involves the modification of the 2-amino group and the pyrimidine ring with various substituents to optimize binding affinity and pharmacokinetic properties. For instance, the synthesis of 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines has been shown to yield potent inhibitors of enzymes like β-glucuronidase. nih.gov In one study, a series of 2-aminopyrimidine derivatives were synthesized and evaluated, with compound 24 (N-(3-chloro-4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-6-morpholinopyrimidin-2-amine) exhibiting significantly superior inhibitory activity compared to the standard, D-saccharic acid 1,4-lactone. nih.gov
Furthermore, the chromenopyridine scaffold, which can be considered a more complex analogue of a substituted aminopyrimidine, has been explored for its therapeutic potential. nih.gov Docking calculations and X-ray crystallography of TANK-binding kinase 1 (TBK1) bound to amlexanox (B1666007), a compound containing a related scaffold, have guided the synthesis of analogues with enhanced inhibitory potency against inflammatory kinases. nih.gov These studies highlight the importance of the core scaffold in orienting substituents for optimal interaction with the target protein.
The following table summarizes examples of rationally designed analogues based on the 2-aminopyrimidine scaffold and their targeted biological activities.
| Scaffold/Analogue | Modification Strategy | Targeted Biological Activity | Reference |
| 2-Aminopyrimidine Derivatives | Substitution at the 4 and 6 positions of the pyrimidine ring | β-Glucuronidase inhibition | nih.gov |
| Chromeno[2,3-b]pyridine Derivatives | Substitutions on the A- and C-rings of the core scaffold | Inhibition of inflammatory kinases (TBK1 and IKKε) | nih.gov |
| 2-Aminopyridine (B139424)/Pyrimidine Amides | Amide or carbamate (B1207046) linkage to a diamine derivative | Cholinesterase inhibition | researchgate.net |
Role of this compound as Arginine Isosteres in Molecular Design
The guanidino group of the amino acid arginine plays a pivotal role in numerous biological recognition processes due to its ability to form strong, charge-assisted hydrogen bonds with carboxylate and phosphate (B84403) groups in proteins and nucleic acids. However, the high basicity of the guanidino group can lead to poor oral bioavailability and lack of selectivity in drug candidates. nih.gov This has driven the search for suitable isosteres that can mimic the functionality of arginine while possessing more favorable physicochemical properties.
While direct examples of this compound being used as an arginine mimetic are not extensively documented in the provided search results, the underlying principle is well-established in medicinal chemistry. The design of inhibitors for enzymes that recognize arginine, such as trypsin-like serine proteases and nitric oxide synthase, often involves the incorporation of arginine mimetics to achieve improved activity, selectivity, and bioavailability. nih.gov The structural and electronic similarities between the carboximidamide group and the guanidino group make this compound a promising candidate for this application.
The table below compares the key properties of the guanidino group of arginine with the carboximidamide group, highlighting their potential for isosteric replacement.
| Functional Group | Structure | Key Features | Role in Biological Interactions |
| Guanidino (Arginine) | Planar, delocalized positive charge, multiple H-bond donors | Forms strong salt bridges and hydrogen bonds with carboxylates and phosphates | |
| Carboximidamide | Planar, delocalized positive charge, multiple H-bond donors | Can mimic the salt bridge and hydrogen bonding interactions of the guanidino group |
Coordination Chemistry of this compound Ligands
The rich coordination chemistry of aminopyrimidine derivatives stems from the presence of multiple potential donor atoms, including the endocyclic pyrimidine nitrogens and the exocyclic amino group. The addition of a 5-carboximidamide group introduces further coordination possibilities through the imino and amino nitrogens of the amidine functionality. This versatility allows this compound to act as a mono-, bi-, or polydentate ligand, leading to the formation of a diverse range of metal complexes with interesting structural and spectroscopic properties.
Synthesis and Characterization of Metal Complexes
Metal complexes of aminopyrimidine-based ligands are typically synthesized by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
For example, copper(II) carboxylate complexes with 2-aminopyridine have been prepared, resulting in both dinuclear "paddle-wheel" type structures and mononuclear complexes. rsc.org Similarly, the reaction of Cu(II), Ni(II), Co(II), and other transition metals with Schiff bases derived from 2-aminopyrimidine has yielded complexes with proposed octahedral or square planar geometries. nih.gov The synthesis of coordination compounds of Cu(II) and Cd(II) with 3- and 4-aminopyridine (B3432731) and isothiocyanate has been shown to result in square planar, square pyramidal, and octahedral arrangements depending on the specific ligands and metal ion. nih.gov
While specific studies on the synthesis of metal complexes with this compound are not detailed in the provided results, the general principles observed for related aminopyrimidine ligands can be expected to apply. The choice of metal ion, counter-anion, and reaction conditions would likely influence the final structure and coordination mode of the resulting complex.
Spectroscopic and Structural Properties of Metal-Ligand Adducts
The spectroscopic properties of metal complexes provide valuable insights into the coordination environment of the metal ion. In the IR spectra of aminopyrimidine complexes, shifts in the vibrational frequencies of the C=N and C-N stretching modes of the pyrimidine ring, as well as the N-H stretching and bending modes of the amino and amidine groups, can indicate their involvement in coordination. nih.gov
Electronic absorption spectra (UV-Vis) are particularly informative for transition metal complexes. For instance, the d-d transitions of copper(II) complexes are sensitive to the coordination geometry, with different spectral patterns observed for octahedral, square pyramidal, and square planar environments. arcjournals.org
Investigation of Metal Coordination Modes and Geometries
This compound can coordinate to metal ions in several ways. The endocyclic pyrimidine nitrogens can act as monodentate or bridging ligands. The exocyclic 2-amino group can also coordinate to a metal center. Furthermore, the carboximidamide group offers additional coordination sites through its imino and amino nitrogen atoms, potentially acting as a chelating or bridging moiety.
The coordination geometry around the metal center is influenced by factors such as the size and electronic properties of the metal ion, the nature of the other ligands present, and the steric constraints imposed by the ligand itself. Common geometries observed for transition metal complexes with aminopyrimidine-type ligands include:
Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) complexes. nih.govnih.gov
Tetrahedral: Less common for aminopyrimidine complexes but possible for certain metal ions.
Square Pyramidal: A common geometry for five-coordinate complexes, particularly with Cu(II). nih.gov
Octahedral: Frequently observed for a wide range of transition metals, often involving the coordination of additional solvent molecules or counter-ions. nih.govnih.gov
The ability of the this compound ligand to adopt various coordination modes and to form complexes with different geometries makes it a versatile building block for the construction of novel coordination compounds with potentially interesting catalytic, magnetic, or optical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Aminopyrimidine-5-carboximidamide, and how can reaction conditions be optimized?
- Methodology : One-pot reactions involving 2-aminopyrimidine derivatives and carboximidamide precursors in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux are commonly employed. For example, condensation with aldehydes or nitriles under basic conditions (e.g., triethylamine) can yield the target compound. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Validate intermediates using thin-layer chromatography (TLC) and NMR spectroscopy .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodology : Follow protocols for pyrimidine derivatives: use fume hoods, wear nitrile gloves, and avoid inhalation. Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Refer to safety data sheets (SDS) for related compounds (e.g., 2-Aminopyrimidine) for hazard guidelines, including first-aid measures for skin contact or ingestion .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use - and -NMR to confirm the presence of the aminopyrimidine core and carboximidamide group. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300–3500 cm). Mass spectrometry (ESI-MS) verifies molecular weight. Cross-reference data with NIST or PubChem entries for analogous pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods predict tautomeric stability or polymorphism in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate tautomer energetics. Compare computed -NMR shifts with experimental data to validate dominant tautomers. Use Cambridge Structural Database (CSD) searches to analyze packing motifs in related crystals, which may indicate polymorphism risks .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology : If X-ray diffraction yields ambiguous results (e.g., disordered atoms), employ SHELXL refinement with restraints for bond lengths/angles. Validate against high-resolution data (e.g., synchrotron sources) and use Hirshfeld surface analysis to assess intermolecular interactions. Cross-check with spectroscopic data to rule out solvent interference or twinning .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs by modifying the carboximidamide group (e.g., alkylation or halogenation) and test bioactivity in enzymatic assays (e.g., acetylcholinesterase inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities. Corrogate results with Hammett substituent constants to quantify electronic effects .
Q. What experimental approaches validate the compound’s role in supramolecular assemblies?
- Methodology : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to study synthon formation. Analyze crystal packing via Mercury software and quantify interactions using CrystalExplorer. Compare with CSD entries (e.g., furan tetracarboxylate-aminopyrimidine salts) to identify recurring motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
